Cas no 1127-68-0 (Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-)
![Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl- structure](https://it.kuujia.com/scimg/cas/1127-68-0x500.png)
1127-68-0 structure
Nome del prodotto:Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-
Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-
- 4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
- Cyclopentaneaceticacid, 2-(hydroxymethyl)-a,3-dimethyl-, d-lactone (6CI,7CI)
- NSC 7496
- NSC 98638
- NSC-98638
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-
- Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-, (4.alpha.,4a.beta.,7.beta.,7a.beta.)-(-)-
- NSC7496
- NSC-7496
- DTXSID50866739
- LYEFRAMOOLOUKA-UHFFFAOYSA-N
- 1127-68-0
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-, (4.alpha.,4a.beta.,7.beta.,7a.beta.)-(-)-
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-, [4S-(4.alpha.,4a.beta.,7.beta.,7a.beta.)]-
- Cyclopentaneacetic acid derivative
- NSC-10974
- NSC98638
- hexahydro-4,7-dimethylcyclopenta[c]pyran-3(1h)-one
- SCHEMBL1649440
- 4,7-Dimethylhexahydrocyclopenta[c]pyran-3(1H)-one #
- Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-
- NSC10974
- CYCLOPENTANEACETIC ACID DERIV
- Iridomirmecina
- Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-, [4S-(4.alpha.,4a.beta.,7.beta.,7a.beta.)]-
- 4,7-Dimethylhexahydrocyclopenta[c]pyran-3(1H)-one
-
- Inchi: InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3
- Chiave InChI: LYEFRAMOOLOUKA-UHFFFAOYSA-N
- Sorrisi: CC1C(=O)OCC2C(C)CCC12
Proprietà calcolate
- Massa esatta: 168.115
- Massa monoisotopica: 168.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 270.5°Cat760mmHg
- Punto di infiammabilità: 107.7°C
Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl- Letteratura correlata
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
1127-68-0 (Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-) Prodotti correlati
- 20913-25-1(Ethyl 2-Methylcyclopropane-1-carboxylate)
- 18268-70-7(3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate))
- 39255-32-8(Ethyl 2-methylpentanoate)
- 3289-28-9(Ethyl Cyclohexanecarboxylate)
- 10032-15-2(Hexyl 2-methylbutanoate)
- 10138-59-7(1,2-Cyclohexanedicarboxylic Acid Diethyl Ester)
- 2938-48-9(2,2-Dimethylglutaric anhydride)
- 110238-91-0(methyl oxane-4-carboxylate)
- 14924-53-9(Ethyl cyclobutanecarboxylate)
- 94-28-0(Tri(ethylenglycol)bis-2-ethylhexanoate)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
